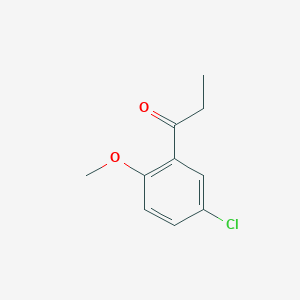

1-(5-Chloro-2-methoxyphenyl)propan-1-one

Description

Contextual Significance within Substituted Aromatic Ketones

Substituted aromatic ketones are a cornerstone of organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the ketone functional group provides a reactive site for a multitude of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The specific substitution pattern of 1-(5-Chloro-2-methoxyphenyl)propan-1-one offers distinct advantages. The methoxy (B1213986) group at the ortho position can influence the conformation of the propanone side chain, potentially leading to stereoselective reactions. The chloro group at the meta position to the methoxy group alters the electronic properties of the aromatic ring, influencing its reactivity and providing a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

A primary method for the synthesis of such aromatic ketones is the Friedel-Crafts acylation. This reaction typically involves the treatment of a substituted benzene (B151609), in this case, 4-chloroanisole (B146269), with an acylating agent like propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The methoxy group strongly directs the incoming acyl group to the ortho and para positions. Due to steric hindrance from the methoxy group, the acylation is expected to occur predominantly at the para position to the methoxy group, which is the position ortho to the chloro group, yielding this compound.

| Property | Value |

| Molecular Formula | C10H11ClO2 |

| IUPAC Name | This compound |

| Molar Mass | 198.65 g/mol |

| CAS Number | 68597-44-4 |

Role in Organic Synthesis and Chemical Transformations

The true utility of this compound lies in its capacity to serve as a versatile precursor for a wide array of more complex molecules. The ketone functionality is a key reactive handle for various transformations.

One of the most significant applications of this compound is in the Claisen-Schmidt condensation to form chalcones. scispace.comresearchgate.netresearchgate.net Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized by the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde. scispace.comresearchgate.netresearchgate.net In this case, this compound can be reacted with a variety of substituted benzaldehydes to produce a library of chalcone (B49325) derivatives.

These resulting chalcones are not merely synthetic intermediates; they are recognized as a "privileged scaffold" in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.gov Furthermore, the α,β-unsaturated ketone system in chalcones is a Michael acceptor, making it a valuable precursor for the synthesis of various heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines, which are also important pharmacophores. nih.gov

Beyond chalcone synthesis, the ketone group can undergo a range of other transformations:

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(5-chloro-2-methoxyphenyl)propan-1-ol, using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in further synthetic steps.

Oxidation: While less common for ketones, specific oxidative cleavage reactions can be employed under certain conditions.

Reactions at the α-carbon: The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position.

Overview of Current Research Trajectories

Current research involving structures similar to this compound is largely focused on the synthesis of novel bioactive molecules. The exploration of new chalcone derivatives and their subsequent conversion into complex heterocyclic systems remains a very active area of investigation.

Researchers are particularly interested in how the specific substitution pattern of the aromatic ring influences the biological activity of the resulting compounds. The interplay between the electron-withdrawing chloro group and the electron-donating methoxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of the final molecules.

Furthermore, the development of more efficient and environmentally friendly synthetic methodologies for the preparation of substituted aromatic ketones and their derivatives is a continuous effort in the chemical community. This includes the use of novel catalysts and reaction conditions to improve yields, reduce waste, and simplify purification processes.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-3-9(12)8-6-7(11)4-5-10(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXKJHNDCLNPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70498031 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68597-44-4 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70498031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 5 Chloro 2 Methoxyphenyl Propan 1 One

Classical and Contemporary Synthetic Routes

The construction of the target molecule relies on foundational reactions in organic synthesis that create new carbon-carbon bonds on an aromatic scaffold.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a direct and widely used method for the synthesis of aryl ketones. organic-chemistry.orgnumberanalytics.comnih.gov This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. numberanalytics.com

For the synthesis of 1-(5-chloro-2-methoxyphenyl)propan-1-one, the reaction would proceed by treating 4-chloroanisole (B146269) with propanoyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃). blogspot.comyoutube.com The Lewis acid activates the propanoyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 4-chloroanisole.

The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho-, para-director due to its +R (resonance) effect. blogspot.com The chloro (-Cl) group is a deactivating group but is also an ortho-, para-director. The powerful activating nature of the methoxy group dominates, directing the incoming acyl group primarily to the positions ortho to it. Since the para position is blocked by the chlorine atom, acylation occurs at the C2 position, leading to the desired product. A key advantage of Friedel-Crafts acylation is that the product, an aromatic ketone, is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.orgblogspot.com

| Reactant 1 (Arene) | Reactant 2 (Acylating Agent) | Catalyst | Expected Product |

|---|---|---|---|

| 4-Chloroanisole | Propanoyl chloride | Aluminum chloride (AlCl₃) | This compound |

| 4-Chloroanisole | Propionic anhydride | Aluminum chloride (AlCl₃) | This compound |

Aldol (B89426) Condensation Pathways

Aldol condensation pathways provide an alternative, albeit typically multi-step, route to saturated ketones like this compound. magritek.commiracosta.edu This strategy often involves the formation of an α,β-unsaturated ketone (a chalcone (B49325) derivative) via a Claisen-Schmidt condensation, followed by the selective reduction of the carbon-carbon double bond. kau.edu.sarsc.org

A plausible sequence would begin with the base-catalyzed condensation of 5-chloro-2-methoxyacetophenone with formaldehyde (B43269). This reaction forms an α,β-unsaturated vinyl ketone intermediate. The subsequent step involves the reduction of the newly formed double bond. Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is a common method to selectively reduce the alkene without affecting the carbonyl group or the aromatic ring, thus yielding the final saturated propanone product. This two-step approach—condensation followed by reduction—is a versatile strategy for accessing various propan-1-one structures. miracosta.eduorientjchem.org

Other Propanone Synthesis Approaches

Beyond Friedel-Crafts and aldol-based methods, other fundamental organic transformations can be adapted to synthesize this compound. One of the most reliable methods for preparing ketones is the oxidation of a corresponding secondary alcohol.

In this approach, the precursor alcohol, 1-(5-chloro-2-methoxyphenyl)propan-1-ol, would be oxidized. This alcohol can be readily prepared via a Grignard reaction. rsc.org The synthesis would involve reacting an organometallic Grignard reagent, 5-chloro-2-methoxyphenylmagnesium bromide (prepared from 2-bromo-4-chloroanisole (B57475) and magnesium metal), with propanal. The subsequent oxidation of the resulting secondary alcohol to the ketone can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern or Dess-Martin oxidation. This Grignard-then-oxidation sequence offers a high degree of flexibility and control.

Precursor Chemistry and Starting Materials

The successful synthesis of the target compound is critically dependent on the selection and preparation of appropriate starting materials that provide the aromatic core and the propanone side chain.

Functionalized Aromatic Precursors

The primary aromatic precursor for the most direct synthetic route (Friedel-Crafts acylation) is 4-chloroanisole. This compound provides the core 5-chloro-2-methoxyphenyl structure.

4-Chloroanisole (p-Chloroanisole): This colorless liquid is a key starting material. chemicalbook.comguidechem.com It is an electron-rich chloroarene that is amenable to electrophilic substitution. chemicalbook.comnih.gov It can be prepared in the laboratory or sourced commercially. A common laboratory preparation involves the Williamson ether synthesis, where 4-chlorophenol (B41353) is deprotonated with a base like sodium hydroxide (B78521) to form sodium 4-chlorophenoxide, which is then treated with an alkylating agent such as methyl iodide or dimethyl sulfate.

For other synthetic routes, different precursors are required:

5-Chloro-2-methoxyacetophenone: This ketone is the necessary starting material for the described aldol condensation pathway.

2-Bromo-4-chloroanisole: This halogenated precursor is required to form the Grignard reagent necessary for the synthesis of the secondary alcohol intermediate.

Propanone Chain Precursors

The three-carbon propanone side chain is introduced using specific reagents tailored to the chosen synthetic methodology.

Propanoyl Chloride: Also known as propionyl chloride, this is the acyl chloride derivative of propionic acid. wikipedia.org It is a colorless, volatile liquid that serves as the electrophile in the Friedel-Crafts acylation. ontosight.aichemicalbook.comchemdad.com It is typically prepared by reacting propionic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (B1210022) (COCl₂). wikipedia.org

Propionic Anhydride: As an alternative to propanoyl chloride, propionic anhydride can also be used as the acylating agent in Friedel-Crafts reactions.

Propanal: This aldehyde is the electrophile used in the Grignard synthesis pathway to create the secondary alcohol precursor, 1-(5-chloro-2-methoxyphenyl)propan-1-ol.

Formaldehyde: In the aldol condensation route starting from an acetophenone (B1666503) derivative, formaldehyde can serve as the one-carbon electrophile to build the propenone intermediate.

| Synthetic Method | Required Precursor | Role of Precursor |

|---|---|---|

| Friedel-Crafts Acylation | Propanoyl Chloride | Source of the electrophilic propanoyl group |

| Grignard Reaction | Propanal | Electrophile to react with Grignard reagent |

| Aldol Condensation | Formaldehyde & Hydrogen source | Builds vinyl ketone, then reduced to propyl chain |

Asymmetric Synthesis and Stereoselective Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement in the pharmaceutical industry. The primary strategies for achieving stereoselectivity in the synthesis of chiral ketones like this compound involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reduction of a prochiral precursor.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govscielo.org.mx After the desired chiral center is created, the auxiliary is removed. youtube.com For the synthesis of chiral α-substituted ketones, auxiliaries such as Evans' oxazolidinones or sulfur-based auxiliaries derived from amino acids have proven effective in directing alkylation or acylation reactions diastereoselectively. scielo.org.mxresearchgate.net The general approach involves attaching the auxiliary to a precursor molecule, performing the stereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. youtube.comresearchgate.net

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of the chiral product. nih.gov This can involve metal-based catalysts with chiral ligands or organocatalysts. For instance, the asymmetric reduction of the ketone functionality in this compound to produce a chiral alcohol, 1-(5-chloro-2-methoxyphenyl)propan-1-ol, can be achieved with high enantioselectivity using chiral catalysts like those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, or by using biocatalysts such as enzymes.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is critical for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis of this compound. A common route to this compound is through Friedel-Crafts acylation of 4-chloroanisole with propanoyl chloride.

The choice of catalyst and its loading are paramount in Friedel-Crafts reactions. Traditionally, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are used, but these generate significant waste. nih.gov Modern approaches focus on using catalytic amounts of more environmentally benign and reusable catalysts. ed.ac.ukresearchgate.net Heterogeneous catalysts, such as zeolites or metal oxides, are advantageous as they can be easily separated from the reaction mixture and recycled. researchgate.net For instance, phosphotungstic acid encapsulated in a metal-organic framework (MOF) has been shown to be an efficient catalyst for Friedel-Crafts acylation under ultrasound irradiation. nih.gov Optimizing the catalyst loading is a balancing act; sufficient catalyst is needed to achieve a reasonable reaction rate, but excess catalyst can lead to side reactions and increased costs. ed.ac.ukresearchgate.net

Table 1: Comparison of Catalyst Systems for Friedel-Crafts Acylation

| Catalyst System | Catalyst Loading | Reaction Conditions | Advantages | Disadvantages |

| AlCl₃ (Traditional) | Stoichiometric | Anhydrous, often harsh | High reactivity | Large amount of waste, difficult to handle |

| Zeolites | Catalytic | Varies with zeolite type | Reusable, environmentally benign | May require higher temperatures |

| Metal-Organic Frameworks (MOFs) | Catalytic | Mild (e.g., ultrasound) | High efficiency, reusable | Can be expensive to synthesize |

| Amberlyst-15 | Catalytic | Room temperature | Inexpensive, reusable | Lower activity for some substrates |

The solvent can significantly influence the rate, yield, and selectivity of a reaction. researchgate.net In Friedel-Crafts acylation, polar aprotic solvents like nitrobenzene (B124822) or dichloromethane (B109758) are often used. However, due to their toxicity and environmental impact, there is a strong drive to replace them with greener alternatives. pharmacyjournal.org Ionic liquids and supercritical fluids are being explored as alternative reaction media. pharmacyjournal.org In some cases, solvent-free conditions can be achieved, particularly with the use of highly active catalysts or techniques like mechanochemistry, which align with the principles of green chemistry. mdpi.comnih.gov The choice of solvent can also affect the diastereoselectivity in asymmetric synthesis, with different solvents favoring the formation of different stereoisomers. researchgate.net

Temperature and pressure are key parameters that need to be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. For Friedel-Crafts reactions, the optimal temperature is typically determined empirically to maximize the yield of the desired product. High-pressure conditions are not commonly required for Friedel-Crafts acylation but may be employed in certain catalytic hydrogenation or carbonylation reactions that could be part of alternative synthetic routes. Optimization studies often employ statistical methods like Response Surface Methodology (RSM) to efficiently determine the ideal combination of temperature, pressure, and other variables. nih.gov

Novel Synthetic Methodologies and Green Chemistry Principles

The development of novel synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. pharmacyjournal.orgresearchgate.netejcmpr.com

One area of innovation is the use of multicomponent reactions, where three or more reactants combine in a single step to form the product, thereby reducing the number of synthetic steps and purification stages. nih.gov Flow chemistry is another promising approach, where reactions are carried out in continuous-flow reactors. This technology allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. mdpi.comnih.gov For example, an enzyme could be used for the stereoselective reduction of the ketone or in a key C-C bond-forming step. The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. pharmacyjournal.orgnih.gov These green approaches not only reduce the environmental footprint of the synthesis but can also lead to more efficient and cost-effective manufacturing processes. mdpi.com

Chemical Reactivity and Transformative Processes of 1 5 Chloro 2 Methoxyphenyl Propan 1 One

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 1-(5-chloro-2-methoxyphenyl)propan-1-one is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of such reactions is directed by the existing substituents.

Methoxy (B1213986) Group (-OCH₃): Located at position 2, the methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Chloro Group (-Cl): Positioned at carbon 5, the chloro group is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Propanoyl Group (-COC₂H₅): The acyl group is a deactivating group and a meta-director, withdrawing electron density from the ring both inductively and through resonance.

The powerful activating effect of the methoxy group is the dominant influence, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 6). Position 4 is para to the chloro group and meta to the propanoyl group. The most likely position for substitution is position 6, which is para to the methoxy group and ortho to the deactivating propanoyl group. Position 3, being ortho to both the methoxy and propanoyl groups, is also a possibility, though potentially sterically hindered.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Chloro-2-methoxy-6-nitrophenyl)propan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(6-Bromo-5-chloro-2-methoxyphenyl)propan-1-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(6-Acetyl-5-chloro-2-methoxyphenyl)propan-1-one |

Nucleophilic Additions to the Carbonyl Moiety

The carbonyl carbon of the propanone group is electrophilic and is a prime site for nucleophilic attack. youtube.com Such reactions typically involve the addition of a nucleophile to the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequent protonation yields an alcohol. youtube.comyoutube.com This reactivity allows for the conversion of the ketone into a tertiary alcohol and the formation of new carbon-carbon bonds.

Common nucleophilic addition reactions include those with Grignard reagents (R-MgX) and organolithium reagents (R-Li). The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. youtube.com

Table 2: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Intermediate | Final Product |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 2-(5-Chloro-2-methoxyphenyl)-2-butanol |

| Phenyl lithium (C₆H₅Li) | Lithium alkoxide | 1-(5-Chloro-2-methoxyphenyl)-1-phenylpropan-1-ol |

| Sodium cyanide (NaCN), H⁺ | Cyanohydrin | 2-(5-Chloro-2-methoxyphenyl)-2-hydroxybutanenitrile |

Halogenation and Functional Group Interconversions

Beyond the electrophilic halogenation of the aromatic ring, the propanone moiety can undergo halogenation at the α-carbon (the carbon adjacent to the carbonyl group) under either acidic or basic conditions. This reaction proceeds via an enol or enolate intermediate.

Functional group interconversions can transform the ketone into a variety of other functionalities. For instance, reductive amination, a two-step process involving the formation of an imine followed by reduction, can convert the carbonyl group into an amine. The Wittig reaction offers a pathway to transform the ketone into an alkene by reacting it with a phosphorus ylide.

Cyclization Reactions for Heterocycle Formation

The structure of this compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds. The ketone functionality is a key reactive site for condensation and cyclization reactions with binucleophilic reagents. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. These reactions are fundamental in medicinal chemistry for creating diverse molecular libraries. mdpi.comresearchgate.net

Oxidation and Reduction Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction, 1-(5-chloro-2-methoxyphenyl)propan-1-ol, is a known compound. ambeed.com For complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-), harsher methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions are typically employed.

Oxidation of the ketone can be achieved through reactions like the Baeyer-Villiger oxidation, which uses a peroxy acid (e.g., m-CPBA) to convert the ketone into an ester. In this case, the migratory aptitude of the aryl and ethyl groups would determine the final ester product.

Table 3: Common Oxidation and Reduction Reactions

| Reaction Type | Reagents | Expected Product |

| Carbonyl Reduction | NaBH₄, MeOH | 1-(5-Chloro-2-methoxyphenyl)propan-1-ol ambeed.com |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH, heat | 1-Chloro-4-methoxy-2-propylbenzene |

| Baeyer-Villiger Oxidation | m-CPBA | 5-Chloro-2-methoxyphenyl propanoate or Ethyl 5-chloro-2-methoxybenzoate |

Reactivity in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all reactants. beilstein-journals.org Aryl ketones like this compound are potential substrates for various MCRs. For instance, in the Biginelli reaction, a β-ketoester, an aldehyde, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. While the parent compound is not a β-ketoester, it could potentially be modified to participate or could be used in other MCRs like the Hantzsch pyridine (B92270) synthesis, which involves an aldehyde, ammonia, and two equivalents of a β-ketoester, or in certain Ugi or Passerini reactions under appropriate conditions. mdpi.com

Role as a Versatile Synthetic Intermediate

The diverse reactivity of this compound makes it a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo transformations at the aromatic ring, the carbonyl group, and the alpha-carbon allows for stepwise or convergent synthetic strategies. It can serve as a building block for pharmaceutical agents, agrochemicals, and materials science compounds where the substituted phenylpropanoid skeleton is a desired structural motif. The various reactions described—such as nucleophilic additions, heterocycle formations, and functional group interconversions—highlight its utility in generating molecular diversity from a single, readily accessible starting material.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-(5-Chloro-2-methoxyphenyl)propan-1-one is expected to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethyl chain.

Aromatic Region: Three protons are attached to the aromatic ring (H-3, H-4, and H-6). Their chemical shifts, predicted to be in the range of δ 6.9-7.6 ppm, are influenced by the electronic effects of the substituents. The H-6 proton, adjacent to the electron-withdrawing carbonyl group, is expected to be the most deshielded. The H-3 proton, ortho to the electron-donating methoxy group, would appear more upfield. A typical splitting pattern would involve a doublet for H-6, a doublet of doublets for H-4, and a doublet for H-3, arising from ortho and meta couplings.

Methoxy Group: The three protons of the methoxy (-OCH₃) group are chemically equivalent and are expected to produce a sharp singlet in the δ 3.8-4.0 ppm region.

Ethyl Group: The propanone side chain gives rise to two distinct signals. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a quartet around δ 2.9-3.1 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would resonate as a triplet at approximately δ 1.1-1.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-7.6 | d | 1H | Aromatic (H-6) |

| ~7.3-7.4 | dd | 1H | Aromatic (H-4) |

| ~6.9-7.0 | d | 1H | Aromatic (H-3) |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.0 | q | 2H | -C(=O)CH₂- |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. d=doublet, dd=doublet of doublets, s=singlet, q=quartet, t=triplet.

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to each unique carbon atom in the molecule.

Carbonyl Carbon: The carbon of the ketone's carbonyl group (C=O) is the most deshielded and is expected to have a chemical shift in the range of δ 198-202 ppm. chemguide.co.uklibretexts.org

Aromatic Carbons: The six aromatic carbons will have signals between δ 110-160 ppm. The carbon atom bonded to the methoxy group (C-2) is anticipated to be the most downfield of the ring carbons (around δ 155-158 ppm), while the carbon bearing the chloro group (C-5) will also be significantly deshielded. The ipso-carbon to which the propanoyl group is attached (C-1) is expected around δ 128-132 ppm. libretexts.org

Aliphatic and Methoxy Carbons: The methoxy carbon (-OCH₃) typically appears around δ 55-57 ppm. mdpi.com The methylene carbon (-CH₂-) of the ethyl group is expected near δ 35-38 ppm, and the terminal methyl carbon (-CH₃) should be the most upfield signal, around δ 8-10 ppm. youtube.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~200 | C=O |

| ~157 | C-2 (Ar-O) |

| ~133 | C-4 (Ar-H) |

| ~130 | C-6 (Ar-H) |

| ~129 | C-1 (Ar-C=O) |

| ~126 | C-5 (Ar-Cl) |

| ~113 | C-3 (Ar-H) |

| ~56 | -OCH₃ |

| ~36 | -CH₂- |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): Would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group and the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between each proton and the carbon atom it is attached to (e.g., linking the signal at δ ~1.2 ppm to the carbon at δ ~9 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. mdpi.com

A very strong and sharp absorption band is expected in the region of 1675-1690 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone. nih.gov

Absorptions corresponding to the C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.

The aliphatic C-H stretching vibrations from the methoxy and ethyl groups are expected just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ region.

Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy group) would be prominent at approximately 1250-1270 cm⁻¹ and 1020-1040 cm⁻¹ , respectively. mdpi.com

Characteristic aromatic C=C ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

A C-Cl stretching vibration would be found in the fingerprint region, typically around 1050-1090 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3070 | Aromatic C-H Stretch | Medium |

| ~2975, 2880 | Aliphatic C-H Stretch | Medium |

| ~1680 | C=O Stretch (Ketone) | Strong, Sharp |

| ~1590, 1480 | Aromatic C=C Stretch | Medium-Strong |

| ~1260 | Asymmetric C-O Stretch (Ether) | Strong |

| ~1030 | Symmetric C-O Stretch (Ether) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system. As an aromatic ketone, this compound is expected to exhibit two primary absorption maxima.

A strong absorption band (λmax) is predicted around 250-260 nm . This corresponds to a high-energy π → π* transition within the conjugated system formed by the benzene (B151609) ring and the carbonyl group.

A second, much weaker absorption band at a longer wavelength (λmax), likely in the range of 310-330 nm , is attributed to the lower-energy, formally forbidden n → π* transition of the carbonyl group's non-bonding electrons. researchgate.net The presence of the chloro and methoxy auxochromes on the benzene ring is expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted propiophenone (B1677668).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion: The molecular formula is C₁₀H₁₁ClO₂. The nominal molecular weight is 198 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 198. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 200 would also be present, with an intensity approximately one-third of the M⁺˙ peak.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition. The calculated exact mass for C₁₀H₁₁³⁵ClO₂ is 198.04475 Da.

Fragmentation Pattern: The primary fragmentation pathway for ketones is alpha-cleavage. miamioh.edunih.gov

The most probable fragmentation is the loss of the ethyl radical (•C₂H₅, mass 29), leading to the formation of a stable 5-chloro-2-methoxybenzoyl cation. This would result in a prominent peak, likely the base peak, at m/z 169 (with its corresponding isotope peak at m/z 171).

Subsequent fragmentation of the m/z 169 ion could involve the loss of a neutral carbon monoxide (CO) molecule (mass 28) to yield a fragment at m/z 141.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 198/200 | [C₁₀H₁₁ClO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 169/171 | [C₈H₆ClO]⁺ | M⁺˙ - •C₂H₅ (Alpha-cleavage) |

| 141/143 | [C₇H₆Cl]⁺ | [M-C₂H₅]⁺ - CO |

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound has been publicly reported. The determination of a crystal structure through X-ray crystallography is an experimental process that requires the growth of a suitable single crystal of the compound, which is then analyzed using an X-ray diffractometer. The resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice.

Without this experimental data, a definitive analysis of the solid-state structure, including its crystal system, space group, and the specific nature of its intermolecular interactions and crystal packing, cannot be provided. The following subsections are therefore discussed in a general context, outlining the methodologies and the types of information that would be obtained from such an analysis, should the data become available in the future.

Crystal System and Space Group Analysis

The analysis of a crystal structure begins with the determination of its crystal system and space group. The crystal system is a classification of crystals based on their axial systems, which describe the symmetry of the unit cell. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

Once the crystal system is identified, the space group is determined. The space group is a mathematical description of the symmetry of the crystal structure and includes all the symmetry elements of the crystal lattice and the asymmetric unit. There are 230 possible space groups. The determination of the precise crystal system and space group for this compound would require experimental X-ray diffraction data.

A hypothetical data table for the crystallographic parameters that would be determined is presented below. The values are placeholders and would be replaced with experimental data.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | Hypothetical value |

| β (°) | Hypothetical value |

| γ (°) | Hypothetical value |

| Volume (ų) | Hypothetical value |

| Z | Hypothetical value |

| Density (calculated) (g/cm³) | Hypothetical value |

Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal packing would involve identifying and quantifying these interactions, such as measuring the distances and angles of hydrogen bonds and the centroid-to-centroid distances for π-π stacking. This would reveal how the individual molecules of this compound assemble to form the three-dimensional crystal lattice.

The following table outlines the types of intermolecular interactions that could be present in the crystal structure of this compound.

| Interaction Type | Potential Participating Atoms/Groups |

| Hydrogen Bonding | C-H···O (e.g., from the phenyl ring or alkyl chain to the carbonyl or methoxy oxygen) |

| π-π Stacking | Parallel or offset stacking of the chloromethoxyphenyl rings |

| Halogen Bonding | C-Cl···O (with the carbonyl or methoxy oxygen) or C-Cl···π (with the aromatic ring) |

| van der Waals Forces | General interactions between all atoms |

It is important to reiterate that without experimental X-ray crystallographic data, this discussion remains speculative. The actual intermolecular interactions and crystal packing could be more complex and can only be definitively determined through a complete crystal structure analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules.

Molecular Geometry Optimization and Conformational Analysis

This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For a flexible molecule like 1-(5-Chloro-2-methoxyphenyl)propan-1-one, which has rotatable bonds, conformational analysis is crucial to identify the most stable conformer(s). This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and performing geometry optimization at each step using methods like DFT. The resulting data on bond lengths, bond angles, and dihedral angles for the most stable conformation are essential for understanding its physical and chemical properties. Specific optimized geometric parameters for this compound are not documented in research literature.

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and properties of a molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. wikipedia.org It provides a description that aligns with the classical Lewis structure concept, detailing lone pairs, core electrons, and bonds. wisc.edu

A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with electron delocalization, known as donor-acceptor interactions. This is calculated as the second-order perturbation theory energy, E(2), which estimates the energy lowering due to the interaction between a filled (donor) NBO and a vacant (acceptor) NBO. wisc.edu

For this compound, NBO analysis would be expected to reveal several significant intramolecular interactions. These would include hyperconjugative effects, such as the delocalization of electron density from the lone pairs (LP) of the methoxy (B1213986) oxygen (O) and the carbonyl oxygen (O) into the antibonding π* orbitals of the benzene (B151609) ring. Similarly, interactions involving the lone pairs of the chlorine (Cl) atom with adjacent antibonding orbitals would be quantified. These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituent groups on the aromatic system.

Table 1: Hypothetical Major NBO Donor-Acceptor Interactions for this compound This table illustrates the type of data obtained from an NBO analysis. The values are representative and not from a specific calculation.

| Donor NBO (i) | Type | Acceptor NBO (j) | Type | E(2) (kcal/mol) |

| LP (1) O (methoxy) | Lone Pair | π* (C-C) | Aromatic Ring | ~15-25 |

| LP (2) O (carbonyl) | Lone Pair | π* (C-C) | Aromatic Ring | ~5-10 |

| LP (1) Cl | Lone Pair | σ* (C-C) | Aromatic Ring | ~1-3 |

| σ (C-H) | C-H Bond | σ* (C-C) | Aromatic Ring | ~2-5 |

Reactivity Descriptors and Global Reactivity Indices

Global reactivity descriptors, derived within the framework of Density Functional Theory (DFT), are essential for predicting the chemical reactivity and stability of a molecule. hakon-art.com These indices are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). mdpi.com The E_HOMO relates to the molecule's ability to donate electrons, while the E_LUMO corresponds to its ability to accept electrons. mdpi.com

The primary global reactivity indices include:

Ionization Potential (I): Approximated as I ≈ -E_HOMO.

Electron Affinity (A): Approximated as A ≈ -E_LUMO.

Chemical Hardness (η): Calculated as η = (I - A) / 2. It measures the molecule's resistance to a change in its electron distribution.

Chemical Potential (μ): Calculated as μ = -(I + A) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index quantifies the energy stabilization when the molecule acquires additional electronic charge, indicating its electrophilic nature. hakon-art.com

Table 2: Global Reactivity Descriptors This table outlines the key global reactivity indices. The values would be determined from quantum chemical calculations.

| Parameter | Symbol | Formula | Significance | Calculated Value (eV) |

| HOMO Energy | E_HOMO | - | Electron-donating ability | Value |

| LUMO Energy | E_LUMO | - | Electron-accepting ability | Value |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity/stability | Value |

| Ionization Potential | I | -E_HOMO | Energy to remove an electron | Value |

| Electron Affinity | A | -E_LUMO | Energy released when adding an electron | Value |

| Chemical Potential | μ | -(I+A)/2 | Electron escaping tendency | Value |

| Chemical Hardness | η | (I-A)/2 | Resistance to charge transfer | Value |

| Electrophilicity Index | ω | μ²/(2η) | Electrophilic character | Value |

Spectroscopic Property Prediction and Validation

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. Theoretical calculations of properties such as infrared (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra can be performed to validate experimental results and aid in structural elucidation. researchgate.net

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR spectra. Potential Energy Distribution (PED) analysis can be used to assign specific vibrational modes to the corresponding functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The calculated values, referenced against a standard like Tetramethylsilane (TMS), provide a powerful means to confirm the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions, oscillator strengths, and maximum absorption wavelengths (λ_max). This analysis helps in understanding the electronic structure and the nature of the orbitals involved in the electronic excitations. researchgate.net

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data This table illustrates how theoretical data is used to validate experimental findings.

| Spectroscopic Data | Functional Group/Proton | Experimental Value | Calculated Value |

| FT-IR (cm⁻¹) | C=O (carbonyl) stretch | ~1680 | Value |

| C-O-C (ether) stretch | ~1250 | Value | |

| ¹³C NMR (ppm) | C=O (carbonyl) | ~198 | Value |

| C-Cl | ~130 | Value | |

| ¹H NMR (ppm) | O-CH₃ (methoxy) | ~3.9 | Value |

| UV-Vis (nm) | π → π* transition | ~250 | Value |

Intermolecular Interaction Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a compound, including its crystal packing and polymorphism. Computational tools provide detailed qualitative and quantitative information about these non-covalent forces.

Hirshfeld surface analysis is a graphical method used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions, while blue regions represent longer contacts. nih.gov

This analysis also generates 2D fingerprint plots, which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, Cl···H) to the total surface area can be calculated, providing a quantitative summary of the crystal packing forces. nih.gov For this compound, H···H, C···H/H···C, and contacts involving oxygen and chlorine atoms are expected to be the most significant contributors. nih.govnih.gov

Table 4: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface This table presents a typical output from Hirshfeld surface analysis, showing the relative importance of different interactions.

| Contact Type | Contribution (%) |

| H···H | ~40% |

| C···H / H···C | ~25% |

| O···H / H···O | ~10% |

| Cl···H / H···Cl | ~8% |

| C···C | ~5% |

| Other | ~12% |

Energy Framework Calculations

Energy framework analysis provides a quantitative insight into the energetic landscape of a crystal lattice. This method calculates the pairwise interaction energies between a central molecule and its neighbors, decomposing them into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.comresearchgate.net

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs) in real space. researchgate.netscielo.org.mx It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). chemrxiv.org The analysis generates 3D isosurfaces that represent different types of interactions.

The isosurfaces are colored based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces indicate weak, attractive van der Waals interactions.

Red surfaces indicate strong, repulsive interactions, such as steric clashes in rings or cages. researchgate.net

For this compound, RDG analysis would visualize the van der Waals interactions between aromatic rings, potential weak C-H···O and C-H···Cl hydrogen bonds, and any steric repulsion within the molecule or between adjacent molecules in a dimer or cluster.

Charge Transfer Interactions within the Molecular Framework

Computational chemistry provides a powerful lens to scrutinize the electronic architecture of molecules, offering insights into their reactivity and inherent stability. For This compound , theoretical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the nature of intramolecular charge transfer (ICT). These studies primarily focus on the analysis of frontier molecular orbitals (FMOs) and Natural Bond Orbital (NBO) theory to map the flow of electron density within the molecular structure.

The concept of intramolecular charge transfer is fundamental to understanding the electronic behavior of molecules possessing both electron-donating and electron-withdrawing groups. In the case of This compound , the methoxy (-OCH₃) group, with its lone pairs of electrons on the oxygen atom, acts as an electron-donating group (EDG). Conversely, the carbonyl (C=O) group and the chloro (-Cl) substituent function as electron-withdrawing groups (EWGs). This arrangement facilitates the delocalization of electron density from the methoxy-substituted phenyl ring towards the propanoyl chain, a phenomenon that significantly influences the molecule's chemical and physical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular electronic transitions and are central to describing charge transfer processes. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and stability. A smaller energy gap suggests a molecule is more reactive and prone to electronic transitions, which is indicative of significant intramolecular charge transfer.

Theoretical calculations for structurally similar aromatic ketones reveal distinct localizations for the HOMO and LUMO. Typically, the HOMO is concentrated on the electron-rich methoxy-substituted phenyl ring, while the LUMO is predominantly located on the electron-deficient acyl group and the chloro-substituted part of the ring. This spatial separation of the frontier orbitals provides clear evidence for a π → π* electronic transition, characteristic of an intramolecular charge transfer from the donor (methoxy-phenyl) to the acceptor (propanoyl) moiety upon electronic excitation.

To illustrate the electronic properties, the following interactive data table presents typical calculated energy values for related chloro-methoxy substituted aromatic ketones, which can be considered analogous to the title compound.

Global Reactivity Descriptors (Analogous Systems)

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Global Hardness | η | (I - A) / 2 | 2.0 to 2.5 |

| Global Softness | S | 1 / (2η) | 0.20 to 0.25 |

| Electronegativity | χ | (I + A) / 2 | 4.0 to 5.0 |

| Electrophilicity Index | ω | χ² / (2η) | 3.2 to 5.0 |

Note: The values presented are representative of analogous chloro-methoxy substituted aromatic ketones and are intended for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy (E⁽²⁾) associated with these interactions quantifies the extent of intramolecular charge transfer. Higher E⁽²⁾ values indicate a more significant electronic delocalization and a stronger charge transfer interaction.

The following interactive table summarizes the most significant donor-acceptor interactions and their corresponding stabilization energies as would be expected from an NBO analysis of the title compound, based on data from similar molecular structures.

Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Analogous Systems)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP (Omethoxy) | π* (Cring-Cring) | 15 - 25 |

| π (Cring-Cring) | π* (C=O) | 10 - 20 |

| LP (Cl) | σ* (Cring-Cring) | 2 - 5 |

| π (C=O) | π* (Cring-Cring) | 5 - 10 |

Note: The stabilization energies are typical values for analogous systems and serve to illustrate the expected charge transfer interactions.

Non Biological Applications and Material Science Potential

Applications in Advanced Organic Synthesis as Reagents or Building Blocks

1-(5-Chloro-2-methoxyphenyl)propan-1-one is a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The ketone functional group is a primary site for reactions such as condensation, cyclization, and multicomponent reactions, enabling the construction of diverse molecular scaffolds.

One of the most significant applications of this compound is as a precursor for the synthesis of chalcones (α,β-unsaturated ketones). Through a Claisen-Schmidt condensation reaction with various aromatic aldehydes, it can be converted into a wide range of substituted chalcones. These chalcones are, in turn, crucial intermediates for synthesizing numerous heterocyclic compounds.

For instance, these chalcone (B49325) derivatives can undergo cyclization reactions with hydrazine (B178648) or its derivatives to form pyrazoline and pyrazole (B372694) rings. Pyrazolines are five-membered heterocyclic compounds that are extensively studied in medicinal chemistry and serve as building blocks for more complex structures. The synthesis of pyrazolines typically involves the reaction of α,β-unsaturated ketones with hydrazine. A specific pyrazole derivative, 4-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-3-yl]-pyridine, directly incorporates the 1-(5-chloro-2-methoxyphenyl) moiety, illustrating the role of the parent propiophenone (B1677668) as a foundational reagent for constructing such heterocyclic systems. nih.gov The general synthetic pathway to pyrazoles often utilizes 1,3-diketone intermediates, which can be derived from propiophenones like this compound. nih.govmdpi.com

The versatility of this compound also extends to multicomponent reactions (MCRs), which are efficient processes where multiple reactants combine in a single step to form a complex product. researchgate.netgoogle.com Propiophenones can participate in MCRs to generate highly functionalized molecules, streamlining synthetic pathways and increasing molecular diversity for libraries of new compounds. google.com

Table 1: Synthetic Applications of this compound

| Reaction Type | Intermediate/Precursor | Product Class |

|---|---|---|

| Claisen-Schmidt Condensation | This compound | Substituted Chalcones |

| Cyclization (with hydrazine) | Chalcone derivative | Pyrazolines / Pyrazoles |

Exploration in Material Science for Specific Functionalities

The utility of this compound extends into material science, primarily through its role as a building block for organic functional materials. The derivatives synthesized from this compound, particularly chalcones, possess electronic and optical properties that are of interest for various applications.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, a property crucial for applications in photonics, telecommunications, and optical computing. Organic molecules, particularly those with extended π-conjugated systems and electron-donating and electron-accepting groups, are promising candidates for NLO materials.

Chalcones derived from this compound fit this profile. The core structure of chalcone features two aromatic rings connected by an α,β-unsaturated carbonyl system, which facilitates electron delocalization. The substituents on the aromatic rings—in this case, a chloro group (electron-withdrawing) and a methoxy (B1213986) group (electron-donating)—play a critical role in tuning the electronic asymmetry of the molecule. This "push-pull" electronic structure can significantly enhance the second and third-order NLO properties of the material.

Research into chalcone derivatives has demonstrated their potential for applications such as optical limiting, where the material's transmittance decreases with increasing laser intensity, protecting sensors or eyes from damage. The synthesis of chalcones from precursors like this compound allows for the systematic modification of the molecular structure to optimize these NLO properties for specific technological needs.

Table 2: Features Supporting NLO Potential of Derivatives

| Structural Feature | Role in NLO Properties |

|---|---|

| α,β-Unsaturated Carbonyl System | Provides a conjugated π-electron bridge for charge transfer. |

| Aromatic Rings | Extend the conjugated system. |

| Chloro Substituent (Acceptor) | Enhances molecular polarization by withdrawing electron density. |

Role in the Synthesis of Agrochemical Intermediates

While direct patent literature explicitly naming this compound as an intermediate in the production of a commercial agrochemical is limited, its potential in this sector can be inferred from the known biological activities of its derivatives. The field of agrochemicals relies heavily on heterocyclic chemistry, with many potent fungicides, herbicides, and insecticides containing rings such as pyrazoles and triazoles.

As established, this compound is a precursor to substituted pyrazoles. nih.gov Pyrazole derivatives are a well-known class of agrochemicals. For instance, pyrazole-based compounds have been developed as fungicides that are effective against various plant pathogens. nih.gov Similarly, β-azolyl ketones, which can be synthesized from chalcone precursors, have been described as active components in fungicide, bactericide, and herbicide formulations. Prothioconazole, a widely used broad-spectrum fungicide, is a prominent example of a triazole-based agrochemical, a class of heterocycles often synthesized from similar ketone-based starting materials.

Therefore, this compound represents a valuable starting material for the synthesis of compound libraries based on pyrazole and other heterocyclic scaffolds. These libraries can then be screened for potential agrochemical activity, making the compound a relevant intermediate in the research and development of new crop protection agents.

Q & A

Basic: What are the standard synthetic routes for 1-(5-Chloro-2-methoxyphenyl)propan-1-one?

Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between 5-chloro-2-methoxybenzaldehyde and propan-1-one derivatives under basic conditions (e.g., NaOH/ethanol) . Alternatively, N-acylation using acyl chlorides (e.g., 3-chloropropionyl chloride) with appropriate aromatic precursors can yield structurally related propan-1-one derivatives . Key steps include:

- Refluxing in ethanol with a base (e.g., NaOH) to facilitate enolate formation.

- Purification via recrystallization or column chromatography to isolate the product.

- Validation using melting point analysis and spectroscopic techniques (NMR, IR) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization involves systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Catalyst selection : Transition metal catalysts (e.g., Pd/C) or phase-transfer catalysts can reduce side reactions.

- Temperature control : Lower temperatures (0–5°C) during ketone formation minimize unwanted oxidation byproducts from reagents like H₂O₂ .

- Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) ensures complete conversion of the aromatic precursor .

Statistical tools like Design of Experiments (DoE) are recommended for multi-variable optimization.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight (e.g., 198.6 g/mol for C₁₀H₁₁ClO₂).

- X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths and angles .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Answer:

Contradictions often arise from:

- Impurities : Use preparative HPLC or fractional crystallization to isolate the target compound.

- Tautomerism : Dynamic NMR at variable temperatures (e.g., 25–60°C) identifies equilibrium states.

- Residual solvents : Deuterated solvent signals (e.g., DMSO-d₆) can overlap with analyte peaks; employ 2D NMR (COSY, HSQC) for unambiguous assignment .

- Crystallographic disorder : SHELXL refinement with TWIN commands resolves overlapping electron density in X-ray data .

Advanced: What computational methods predict the compound’s reactivity or bioactivity?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes) using crystal structures from the PDB .

- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or toxicity .

- Machine learning : Neural networks trained on datasets like PubChem predict ADMET properties .

Advanced: How to address challenges in crystallizing this compound?

Answer:

Crystallization issues may stem from:

- Twinning : Use SHELXD for structure solution and TWIN/BASF commands in SHELXL for refinement .

- Disordered substituents : Apply restraints to Cl and OMe groups during refinement.

- Hydrogen bonding : Analyze graph sets (e.g., Etter’s rules) to design co-crystals with complementary H-bond donors/acceptors .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Oxidation of ketones : Minimized by avoiding strong oxidizers (e.g., KMnO₄) and using inert atmospheres.

- Aryl chloride hydrolysis : Controlled pH (neutral to slightly basic) prevents nucleophilic substitution at the Cl site .

- Polymerization : Add radical inhibitors (e.g., BHT) during prolonged heating.

Advanced: How to evaluate the compound’s potential biological activity?

Answer:

- In vitro assays : Test against cell lines (e.g., MTT assay for cytotoxicity) or enzymes (e.g., kinase inhibition).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with Br) and compare bioactivity trends .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.

Advanced: How to address poor solubility in aqueous buffers for biological testing?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

Advanced: What green chemistry approaches apply to its synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.